2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1248556-02-6
Cat. No.: VC2703495
Molecular Formula: C14H20BFO4
Molecular Weight: 282.12 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1248556-02-6](/images/structure/VC2703495.png)
Specification
CAS No. | 1248556-02-6 |
---|---|
Molecular Formula | C14H20BFO4 |
Molecular Weight | 282.12 g/mol |
IUPAC Name | 2-[3-fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-12(11(16)8-10)18-9-17-5/h6-8H,9H2,1-5H3 |
Standard InChI Key | UBAHNDWGAHVUKS-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCOC)F |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCOC)F |
Introduction
2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of dioxaborolanes. It is characterized by its unique structure, which includes a fluorine atom and a methoxymethoxy group attached to a phenyl ring, linked to a dioxaborolane moiety. This compound is often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, due to its ability to form stable boron esters.
Synthesis and Applications
This compound is typically synthesized through the reaction of a phenylboronic acid derivative with a dioxaborolane precursor. The synthesis involves the formation of a boron ester, which is stable and can be used in further reactions.
Applications:
-
Suzuki-Miyaura Cross-Coupling Reactions: It is used as a coupling partner to form complex molecules, particularly in the synthesis of pharmaceuticals and organic materials.
-
Organic Synthesis: The compound's stability and reactivity make it a valuable intermediate in the synthesis of complex organic molecules.
Suppliers and Availability
2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is available from several chemical suppliers worldwide, including Angene International Limited and eNovation CN, both based in China. The compound is typically shipped within 10 to 20 days, depending on the supplier and location.
Supplier | Location | Lead Time | Price (USD) |
---|---|---|---|
Angene International Limited | China | 10 days | 518 |
eNovation CN | China | 20 days | 799 |
Safety and Handling
Handling this compound requires caution due to its potential reactivity and toxicity. It is recommended to store it in a cool, dry place and handle it in a well-ventilated area. Safety data sheets (SDS) should be consulted for detailed safety information.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume